

In-Depth Technical Guide to the Dipeptide Asp-Ala

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Compound of Interest

Compound Name: Asp-Ala

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide **Asp-Ala**, formed from the amino acids aspartic acid and alanine. It details its fundamental molecular properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow for its laboratory preparation and characterization.

Core Molecular Data

The fundamental quantitative data for **Asp-Ala** and its constituent amino acids are summarized below. These values are crucial for a range of experimental procedures, from synthesis reagent quantification to mass spectrometry analysis.

Compound	Molecular Formula	Molar Mass (g/mol)
Aspartic Acid (Asp)	C ₄ H ₇ NO ₄	133.10[1]
Alanine (Ala)	C ₃ H ₇ NO ₂	89.09[2][3][4][5]
Asp-Ala	C ₇ H ₁₂ N ₂ O ₅	204.18

Note: The molecular formula and weight of **Asp-Ala** are calculated from the condensation reaction of aspartic acid and alanine, which involves the removal of one water molecule (H₂O).

Experimental Protocols

The synthesis and analysis of dipeptides such as **Asp-Ala** are foundational activities in peptide research and drug development. The following sections provide detailed methodologies for key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) of Asp-Ala

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides in a laboratory setting. The following protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

- Begin with a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.
- Swell the resin in dimethylformamide (DMF) for 30 minutes to prepare it for the synthesis.

2. First Amino Acid Coupling (Alanine):

- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, draining, and then repeating for an additional 15 minutes.
- **Washing:** Thoroughly wash the resin with DMF, followed by isopropanol, and then DMF again to remove residual piperidine and by-products.
- **Coupling:** Pre-activate a 4-fold excess of Fmoc-Ala-OH with a 3.95-fold excess of a coupling reagent like HCTU and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes. Add this activated amino acid solution to the resin and allow it to couple for 1-2 hours.
- **Monitoring:** Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (indicated by a yellow color) signifies a successful coupling.

3. Second Amino Acid Coupling (Aspartic Acid):

- **Fmoc Deprotection:** Repeat the Fmoc deprotection step as described above to expose the N-terminal of the resin-bound alanine.

- **Washing:** Wash the resin as previously described.
- **Coupling:** Pre-activate and couple Fmoc-Asp(OtBu)-OH using the same procedure as for alanine. The OtBu group protects the acidic side chain of aspartic acid.
- **Monitoring:** Perform another Kaiser test to confirm the completion of the second coupling.

4. Cleavage and Deprotection:

- After the final coupling, wash the peptidyl-resin with DMF and then dichloromethane (DCM), and dry it under a vacuum.
- Add a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane) to the resin and stir at room temperature for 2-4 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude **Asp-Ala** peptide under a vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to purify the crude peptide from synthesis-related impurities.^{[6][7]}

1. **Solubilization:** Dissolve the crude **Asp-Ala** peptide in a minimal amount of a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water.

2. Chromatographic Separation:

- **Column:** Use a C18 reversed-phase column.

- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Start with a high concentration of mobile phase A. Gradually increase the proportion of mobile phase B to elute the peptide. A typical gradient might run from 2% to 40% B over 60-120 minutes.
- Detection: Monitor the elution of the peptide and impurities using a UV detector at a wavelength of 210–220 nm.

3. Fraction Collection and Analysis:

- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of each fraction using analytical HPLC.
- Pool the fractions containing the pure **Asp-Ala** peptide.

4. Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

Analysis by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized peptide by accurately measuring its molecular weight.[8]

1. Sample Preparation:

- Reconstitute a small amount of the purified, lyophilized **Asp-Ala** in a solution of 0.1% formic acid in water for analysis by liquid chromatography-mass spectrometry (LC-MS).

2. Mass Spectrometry Analysis:

- Ionization: Use electrospray ionization (ESI) to ionize the eluting peptide.
- Mass Analyzer: Acquire mass spectra to determine the mass-to-charge ratio (m/z) of the peptide.

- **Data Analysis:** Process the raw mass spectrometry data to identify the peak corresponding to the molecular weight of **Asp-Ala**. For **Asp-Ala**, with a molecular weight of 204.18, you would expect to see a prominent ion at an m/z of 205.19 for the $[M+H]^+$ species.

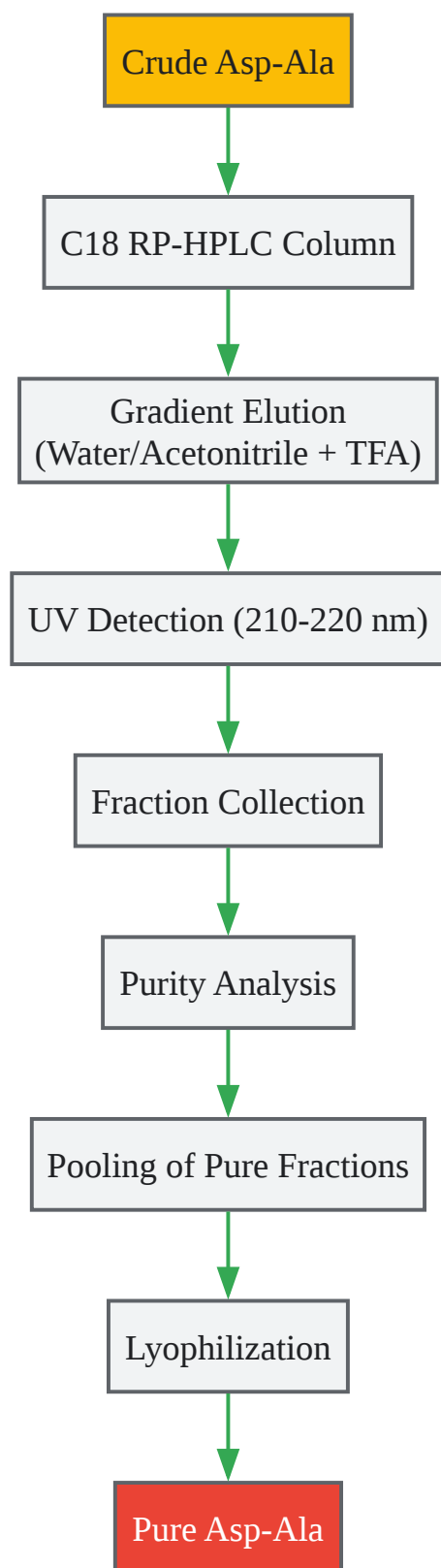
Visualized Workflows and Pathways

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis of **Asp-Ala**.



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Caption: Workflow for the solid-phase synthesis of **Asp-Ala**.



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Caption: Logical flow of RP-HPLC purification for **Asp-Ala**.

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